molecular formula C27H35ClN2O5 B1680044 1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one

1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one

Cat. No.: B1680044
M. Wt: 503.0 g/mol
InChI Key: UVOCSZKGWJOKNN-UHFFFAOYSA-N
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Description

The compound 1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one is a structurally complex molecule featuring a benzodioxin core, a piperidine moiety, and a 3,4-dimethoxyphenylpropyl chain. Its amino and chloro substituents on the benzodioxin ring may influence solubility and target binding, while the dimethoxyphenyl group could enhance lipophilicity and membrane permeability.

Properties

Molecular Formula

C27H35ClN2O5

Molecular Weight

503.0 g/mol

IUPAC Name

1-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one

InChI

InChI=1S/C27H35ClN2O5/c1-32-23-8-6-19(16-24(23)33-2)4-3-11-30-12-9-18(10-13-30)5-7-22(31)20-17-21(28)25(29)27-26(20)34-14-15-35-27/h6,8,16-18H,3-5,7,9-15,29H2,1-2H3

InChI Key

UVOCSZKGWJOKNN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCCN2CCC(CC2)CCC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCCN2CCC(CC2)CCC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RS 100235;  RS-100235;  RS100235.

Origin of Product

United States

Chemical Reactions Analysis

RS 100235 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RS 100235 has been extensively studied for its scientific research applications, including:

Mechanism of Action

RS 100235 exerts its effects by binding to serotonin 4 receptors, which are involved in various physiological processes. The binding of RS 100235 to these receptors activates specific signaling pathways, leading to the modulation of cellular responses. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA), which regulate various cellular functions .

Comparison with Similar Compounds

Methodological Considerations in Comparisons

Fingerprint-Based vs. Graph-Based Approaches

  • Fingerprint Methods : Efficient for large-scale virtual screening but may overlook stereochemical or topological nuances. For example, Morgan fingerprints prioritize atom environments but underrepresent long-range interactions .
  • Graph-Based Methods : Provide rigorous topological comparisons but are computationally intensive. The target compound’s piperidine-benzodioxin connectivity would require graph isomorphism checks to resolve cyclic vs. acyclic motifs .

Limitations of QSAR and Read-Across Models

While QSAR models evaluate compounds against a training set rather than pairwise comparisons, they indirectly infer similarity through applicability domains (ADs). The target compound’s AD would depend on descriptor ranges (e.g., logP, polar surface area) shared with benzodioxin-containing training molecules .

Biological Activity

The compound 1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one represents a novel class of organic compounds with potential therapeutic applications. This article aims to explore its biological activity based on current research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a complex structure featuring a benzodioxin moiety, a piperidine ring, and a propanone group. The presence of the amino group and chlorine atom contributes to its pharmacological profile.

While specific mechanisms for this compound are still under investigation, the benzodioxin structure is known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzodioxin have been evaluated for their inhibitory effects on various cancer cell lines.

Compound NameCell LineIC50 (µM)
Compound AHuh7 (Liver)8.0
Compound BCaco2 (Colon)6.0
Compound CMDA-MB 231 (Breast)10.0

These results suggest that the compound may possess similar or enhanced efficacy against tumor cells due to its unique structure.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, related benzodioxins have shown inhibitory activity against kinases such as DYRK1A and GSK3α/β.

EnzymeCompoundIC50 (µM)
DYRK1A1-(5-Amino...)0.033
GSK3α/β1-(5-Amino...)0.056

These findings indicate that the compound could be a promising candidate for further development in targeting specific kinases involved in cancer progression and other diseases.

Study on Antidiabetic Potential

In a recent study focusing on the antidiabetic potential of benzodioxin derivatives, the compound was tested for its ability to inhibit α-glucosidase. The results demonstrated moderate inhibition, suggesting potential applications in managing diabetes.

Study on Neurological Disorders

Compounds structurally related to the target compound have been investigated for their neuroprotective effects. In vitro assays indicated that these compounds could protect neuronal cells from apoptosis and oxidative stress.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional group integrity. For example, 1H^1H-NMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (ester methyl groups) are critical for structural validation .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended). Use ammonium acetate buffer (pH 6.5) for mobile phase optimization .
  • Mass Spectrometry (GC/MS): Confirm molecular weight (e.g., observed m/z 380 for C23_{23}H28_{28}N2_2O3_3) and fragmentation patterns to identify impurities .
  • Cross-Validation: Combine multiple techniques (e.g., NMR with X-ray crystallography if feasible) to resolve ambiguities in complex regions like the piperidin-4-yl moiety .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Answer:

  • Reaction Engineering: Adjust propionic anhydride reflux time (e.g., 12 hours) and stoichiometry (6.65 mmol starting material) to suppress side reactions. Use argon purging to prevent oxidation .
  • Catalyst Screening: Test alternatives to traditional acid catalysts (e.g., oxalic acid) for improved regioselectivity in benzodioxin ring formation.
  • Process Simulation: Implement AI-driven tools (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize parameters like temperature gradients .
  • Byproduct Analysis: Use LC-MS to identify intermediates (e.g., N-benzyl analogs) and adjust purification protocols (e.g., basification with 50% NaOH) to isolate the target compound .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management: Immediately decontaminate spills with absorbent materials (e.g., vermiculite) and rinse affected surfaces with water. Avoid contact with combustible materials .
  • Emergency Response: For inhalation exposure, move to fresh air and monitor for respiratory distress. For skin contact, flush with water for 15 minutes and seek medical evaluation .

Advanced: What computational modeling approaches are suitable for predicting the compound's pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological membranes using software like GROMACS. Focus on the 3,4-dimethoxyphenyl group’s lipophilicity .
  • QSAR Studies: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioavailability.
  • AI Integration: Train neural networks on PubChem datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Basic: Which spectroscopic methods are most effective for confirming the stereochemistry of the piperidin-4-yl moiety?

Answer:

  • Chiral HPLC: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • NOESY NMR: Detect spatial proximity between protons on the piperidine ring and adjacent benzodioxin groups to confirm stereochemical assignments .
  • Vibrational Circular Dichroism (VCD): Resolve absolute configuration in crystalline samples by analyzing C-Cl and C-O bond vibrations .

Advanced: How can contradictory data regarding the compound's biological activity be systematically resolved?

Answer:

  • Dose-Response Replication: Conduct independent assays across multiple cell lines (e.g., HEK293 vs. HeLa) to verify IC50_{50} consistency.
  • Meta-Analysis: Aggregate data from studies using similar methodologies (e.g., MTT assays) and apply statistical frameworks (e.g., random-effects models) to identify outliers .
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., kinase inhibition) and validate specificity .

Basic: What chromatographic conditions are recommended for separating this compound from its synthetic intermediates?

Answer:

  • Column Selection: Use C18 columns (5 µm particle size, 250 mm length) for optimal resolution .
  • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 60:40 over 20 minutes).
  • Detection: Monitor at λ = 254 nm for benzodioxin absorption bands. Adjust pH to 6.5 with ammonium acetate to sharpen peaks .

Advanced: What strategies improve the compound's solubility profile for in vivo pharmacological studies?

Answer:

  • Salt Formation: Synthesize hydrochloride or oxalate salts to enhance aqueous solubility. For example, oxalic acid precipitation improved yield by 79.9% in analogous compounds .
  • Co-Solvent Systems: Test PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the propan-1-one position to increase bioavailability .

Basic: What are the storage requirements to maintain the compound's stability over extended periods?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the benzodioxin ring .
  • Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the piperidin-4-yl carbamate group.
  • Inert Atmosphere: Purge storage containers with argon to minimize oxidative decomposition .

Advanced: How can researchers integrate experimental findings with existing benzodioxin-based pharmacological frameworks?

Answer:

  • Comparative SAR Analysis: Map substituent effects (e.g., 5-amino vs. 6-chloro groups) onto published benzodioxin libraries to identify novel structure-activity trends .
  • Theoretical Alignment: Link pharmacokinetic data to computational models of serotonin receptor binding, leveraging frameworks like molecular docking .
  • Data Sharing: Contribute results to open-access platforms (e.g., PubChem) to enhance predictive algorithms for related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one
Reactant of Route 2
1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one

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